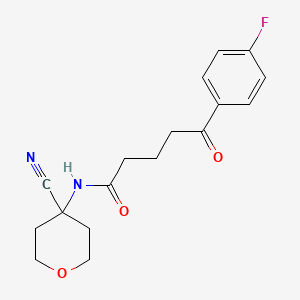
N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide, commonly known as CFA, is a chemical compound that has gained significant attention in the field of scientific research. CFA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. CFA has been widely used in various studies to investigate the role of FAAH in the endocannabinoid system and its potential therapeutic applications.
Mecanismo De Acción
CFA inhibits N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide by binding to the active site of the enzyme, which prevents the breakdown of anandamide. This leads to increased levels of anandamide, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
The inhibition of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide by CFA has been shown to produce various biochemical and physiological effects. Increased levels of anandamide have been shown to have analgesic, anxiolytic, and anti-inflammatory effects. CFA has also been shown to have potential therapeutic applications in conditions such as neuropathic pain, anxiety disorders, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFA has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide and has been extensively studied in various animal models. However, CFA has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Direcciones Futuras
There are several future directions for the use of CFA in scientific research. One area of interest is the potential therapeutic applications of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide inhibition in various conditions, including pain, anxiety, and inflammation. Further studies are also needed to investigate the long-term effects of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide inhibition and the potential for tolerance and dependence. Additionally, the development of new N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide inhibitors with improved pharmacokinetic properties and reduced toxicity is an area of active research.
Métodos De Síntesis
CFA can be synthesized using a multi-step process, which involves the reaction of 4-cyanooxan-4-yl chloride with 4-fluoroaniline to form 4-cyanooxan-4-yl-4-fluoroanilide. This intermediate compound is then reacted with 5-bromopentanoyl chloride to form the final product, N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide.
Aplicaciones Científicas De Investigación
CFA has been extensively used in scientific research to investigate the role of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide in the endocannabinoid system. Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the brain and have been implicated in various physiological processes, including pain, mood, appetite, and immune function. N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide is responsible for the breakdown of anandamide, one of the most abundant endocannabinoids in the body. Inhibition of N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide by CFA leads to increased levels of anandamide and has been shown to have potential therapeutic applications in various conditions, including pain, anxiety, and inflammation.
Propiedades
IUPAC Name |
N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-14-6-4-13(5-7-14)15(21)2-1-3-16(22)20-17(12-19)8-10-23-11-9-17/h4-7H,1-3,8-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQGQCLYGYKNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-5-(4-fluorophenyl)-5-oxopentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2939660.png)
![N-[4-(3-chloropropoxy)phenyl]acetamide](/img/structure/B2939662.png)
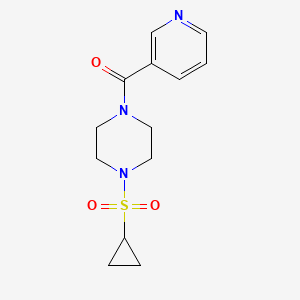
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2939665.png)
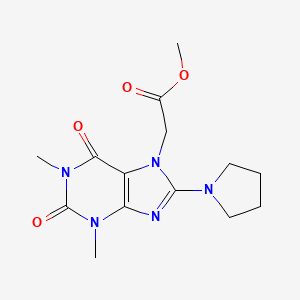
![3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2939670.png)

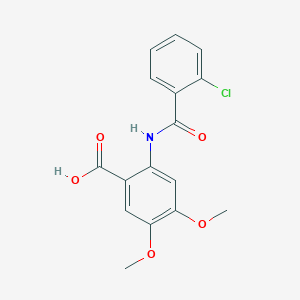

![4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2939675.png)
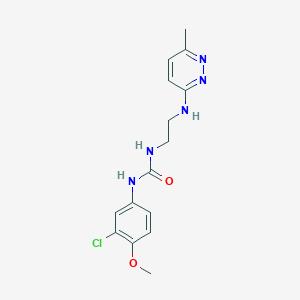
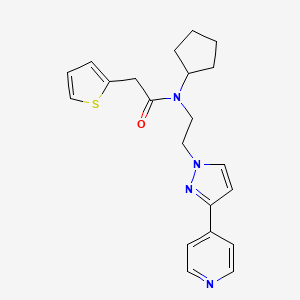
![3-(2-chloroacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2939681.png)
![8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2939682.png)